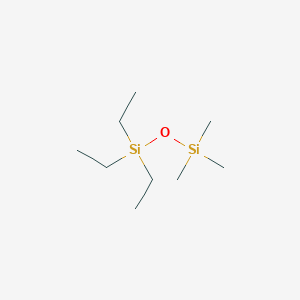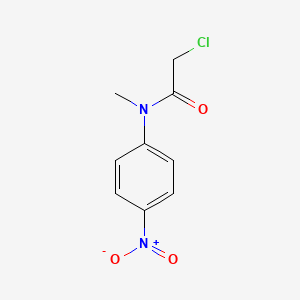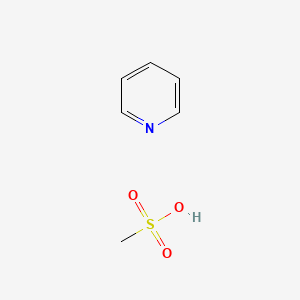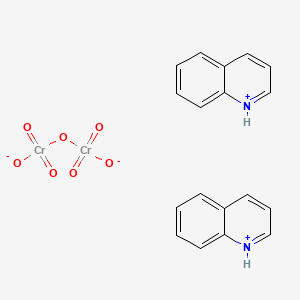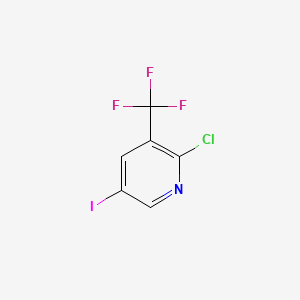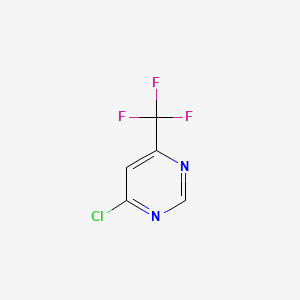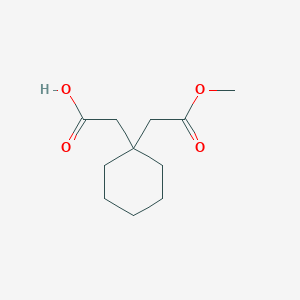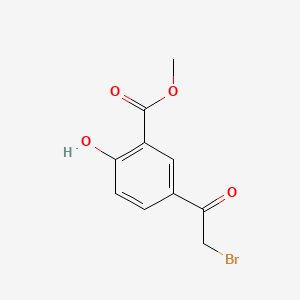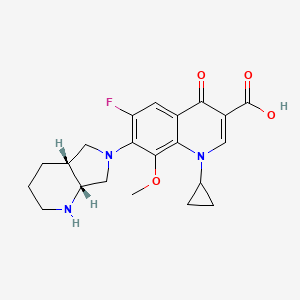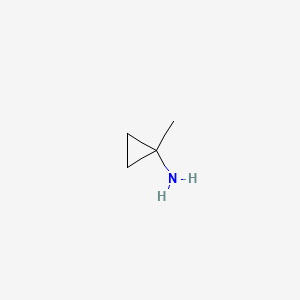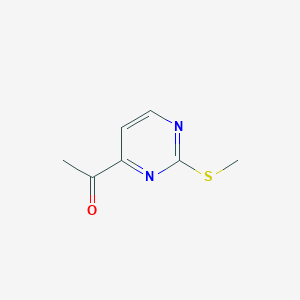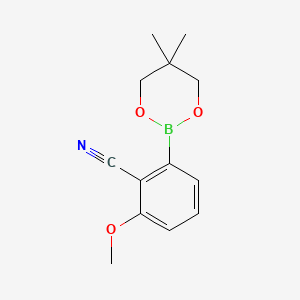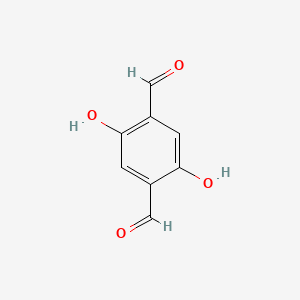
2,5-二羟基对苯二甲醛
描述
2,5-Dihydroxyterephthalaldehyde, also known as 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-, is a chemical compound with the molecular formula C8H6O4 . It has an average mass of 166.131 Da and a monoisotopic mass of 166.026611 Da .
Synthesis Analysis
Polynuclear manganese complexes of 2,5-dihydroxyterephthalaldehyde (dhterH2) and its Schiff base polymer ligand (PdhterenH2) [MnII(dhter)]n, [MnnII(Pdhteren)] and [MnnIII(Pdhteren)(OAc)n] were synthesized . The manganese complexes were characterized by elemental analysis, thermal analysis, IR, and EPR spectroscopic techniques .Molecular Structure Analysis
The molecular structure of 2,5-Dihydroxyterephthalaldehyde consists of a benzene ring with two hydroxyl groups and two formyl groups attached to it .Chemical Reactions Analysis
2,5-Dihydroxyterephthalaldehyde has been used in the synthesis of polynuclear manganese complexes . It has also been used in the formation of covalent organic frameworks (COFs), which are very attractive due to their excellent structural regularity, robust framework, inherent porosity, and good activity .Physical And Chemical Properties Analysis
2,5-Dihydroxyterephthalaldehyde is a solid at room temperature . It has a predicted boiling point of 297.6±40.0 °C and a predicted density of 1.515±0.06 g/cm3 .科学研究应用
1. Covalent Organic Framework Photocatalysts
- Application Summary: 2,5-Dihydroxyterephthalaldehyde is used in the synthesis of a porphyrin-containing covalent organic framework (COF) known as DhaTph . This COF is used as a photocatalyst in environmental pollutant degradation and fuel production .
- Methods of Application: The DhaTph COF is exfoliated by incorporating 4-ethylpyridine and copper (Cu) ion ligands into the porphyrin center .
- Results or Outcomes: The resulting COF exhibits excellent structural regularity, robust framework, inherent porosity, and good activity, making it a promising photocatalyst .
2. Hollow Spherical Covalent Organic Framework
- Application Summary: 2,5-Dihydroxyterephthalaldehyde is used in the synthesis of a hollow spherical covalent organic framework . This COF has potential applications in catalysis, drug delivery, molecular sensors, and energy storage .
- Methods of Application: The hollow spherical COF is synthesized using a single-step template-free method . 2,5-Dihydroxyterephthalaldehyde and 1,3,5-tris (4-aminophenyl)benzene are used in the synthesis .
- Results or Outcomes: The synthesized COF hollow spheres are highly porous (surface area 1,500 m²/g), crystalline, and chemically stable due to the presence of strong intramolecular hydrogen bonding . These mesoporous hollow sphere COFs are used for a trypsin immobilization study, which shows an uptake of 15.5 mmol/g of trypsin .
3. Three-Dimensional Covalent Organic Framework
- Application Summary: 2,5-Dihydroxyterephthalaldehyde is used in the synthesis of a three-dimensional covalent organic framework (3D-CageCOF-1) that adopts an unreported 2-fold interpenetrated acs topology . This COF exhibits reversible dynamic behavior, switching between a small-pore (sp) structure and a large-pore (lp) structure .
- Methods of Application: The 3D-CageCOF-1 is synthesized using an organic cage molecule (Cage-6-NH2) and 2,5-dihydroxyterephthalaldehyde .
- Results or Outcomes: The resulting COF shows high CO2 uptake and captures water at low humidity (<40%) .
4. Photocatalytic Hydrogen Evolution
- Application Summary: 2,5-Dihydroxyterephthalaldehyde is used in the synthesis of a covalent organic framework (COF) for photocatalytic hydrogen evolution .
- Methods of Application: The COF is synthesized using 2,5-Dihydroxyterephthalaldehyde (Dha), 5,10,15,20-tetrakis(4-aminophenyl)-21 H,23 H-porphine (Tph), e-CON(Cu, epy), and Pt/RGO .
- Results or Outcomes: The resulting COF shows good photocatalytic activity for hydrogen evolution .
5. Synthesis of bis (N-salicylidene-aniline)s BSAN
- Application Summary: 2,5-Dihydroxyterephthalaldehyde is used in the synthesis of bis (N-salicylidene-aniline)s, also known as BSAN .
6. Photocatalytic Hydrogen Evolution
- Application Summary: 2,5-Dihydroxyterephthalaldehyde is used in the synthesis of a covalent organic framework (COF) for photocatalytic hydrogen evolution .
- Methods of Application: The COF is synthesized using 2,5-Dihydroxyterephthalaldehyde (Dha), 5,10,15,20-tetrakis(4-aminophenyl)-21 H,23 H-porphine (Tph), e-CON(Cu, epy), and Pt/RGO .
- Results or Outcomes: The resulting COF shows good photocatalytic activity for hydrogen evolution .
安全和危害
2,5-Dihydroxyterephthalaldehyde is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .
属性
IUPAC Name |
2,5-dihydroxyterephthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWMYUGNZBJTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)C=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454578 | |
| Record name | 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydroxyterephthalaldehyde | |
CAS RN |
1951-36-6 | |
| Record name | 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydroxybenzene-1,4-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

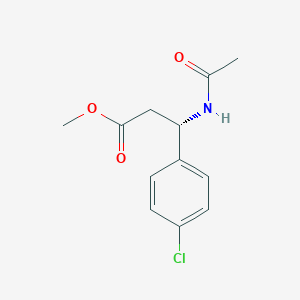
![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)
